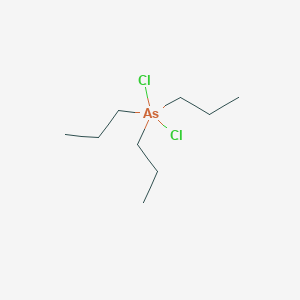
Dichloro(tripropyl)-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(tripropyl)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of two chlorine atoms and three propyl groups attached to a central arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(tripropyl)-lambda~5~-arsane typically involves the reaction of tripropylarsine with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichloro derivative. The general reaction can be represented as follows:
As(C3H7)3+Cl2→As(C3H7)3Cl2
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors equipped with temperature and pressure control systems. The process is optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(tripropyl)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the dichloro derivative to the corresponding arsine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or primary amines are employed under mild conditions.
Major Products
Oxidation: Formation of arsenic(V) compounds.
Reduction: Formation of tripropylarsine.
Substitution: Formation of substituted arsines with various functional groups.
Aplicaciones Científicas De Investigación
Dichloro(tripropyl)-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dichloro(tripropyl)-lambda~5~-arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells. The molecular targets include various enzymes involved in cellular metabolism and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethane: A simple dichloro compound used as a solvent.
Dichlorodifluoromethane: A chlorofluorocarbon used as a refrigerant.
Dichloroisocyanuric acid: An oxidizing agent used in disinfectants.
Uniqueness
Dichloro(tripropyl)-lambda~5~-arsane is unique due to its organoarsenic structure, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
59332-59-1 |
|---|---|
Fórmula molecular |
C9H21AsCl2 |
Peso molecular |
275.09 g/mol |
Nombre IUPAC |
dichloro(tripropyl)-λ5-arsane |
InChI |
InChI=1S/C9H21AsCl2/c1-4-7-10(11,12,8-5-2)9-6-3/h4-9H2,1-3H3 |
Clave InChI |
PJVJIKRPIBLBJI-UHFFFAOYSA-N |
SMILES canónico |
CCC[As](CCC)(CCC)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















